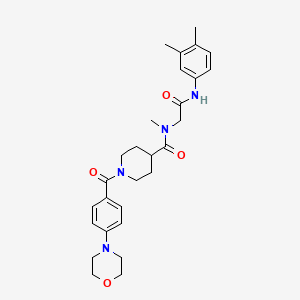
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a morpholine ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,4-dimethylaniline and 4-morpholinobenzoyl chloride. These intermediates are then subjected to various reaction conditions, including:
Amidation: The reaction between 3,4-dimethylaniline and an appropriate acylating agent to form an amide bond.
Cyclization: Formation of the piperidine ring through cyclization reactions.
Functional Group Modification: Introduction of the morpholine ring and other functional groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic applications, such as in the development of new drugs.
Industry: Potential use in the synthesis of advanced materials or as a precursor for other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine carboxamides and morpholine derivatives, such as:
- N-(2-(Phenylamino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide
- N-(2-((4-Methylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide
Uniqueness
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C28H36N4O4 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-methyl-1-(4-morpholin-4-ylbenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C28H36N4O4/c1-20-4-7-24(18-21(20)2)29-26(33)19-30(3)27(34)23-10-12-32(13-11-23)28(35)22-5-8-25(9-6-22)31-14-16-36-17-15-31/h4-9,18,23H,10-17,19H2,1-3H3,(H,29,33) |
Clave InChI |
YSKIOYBWRJSTOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CN(C)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B15328364.png)

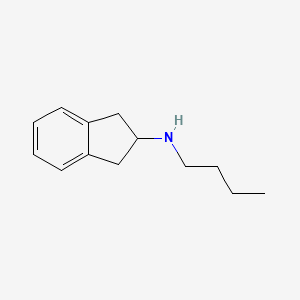
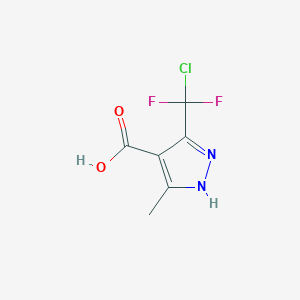


![4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15328404.png)

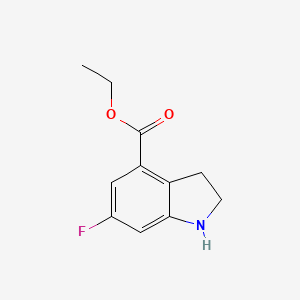
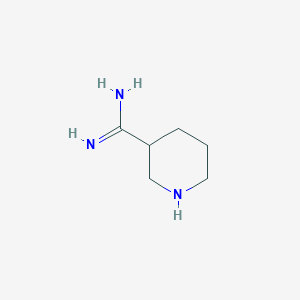
![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)

![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
